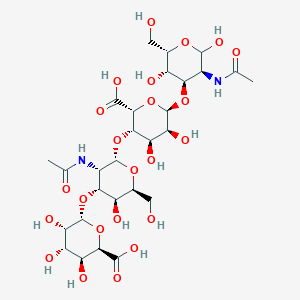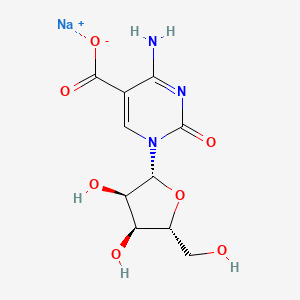
(2-Chloro-6-iodoquinolin-3-yl)methanol
Overview
Description
(2-Chloro-6-iodoquinolin-3-yl)methanol, or 2CIQM, is a synthetic compound that has been studied in a variety of scientific research applications. It is a member of the quinoline family of compounds, which are characterized by their aromatic and heterocyclic properties. 2CIQM is a unique compound due to its unique chemical structure, which includes a chlorine, an iodine, and a methoxy group. This combination of elements gives 2CIQM a range of properties that make it useful in a variety of research applications.
Scientific Research Applications
Photophysical Properties in Polycarbo-Substituted Quinazolines Research has shown that derivatives of chloro-iodoquinazolines, like (2-Chloro-6-iodoquinolin-3-yl)methanol, are key in studying the photophysical properties of polycarbo-substituted quinazolines. These studies focus on understanding intramolecular charge transfer properties, which are crucial in the development of photonic and electronic materials (Mphahlele et al., 2015).
Charge Density Analysis in Molecular Interactions Investigations into the nature of Cl···Cl intermolecular interactions utilize compounds like 2-chloro-3-quinolinyl methanol for experimental charge density distribution studies. This research is important for understanding molecular interactions in various chemical compounds (Hathwar & Guru Row, 2010).
Photocyclization in Organic Chemistry Studies involving (2-Chloro-6-iodoquinolin-3-yl)methanol derivatives have been important in understanding photocyclization processes, which are significant in organic synthetic methods. This includes the formation of complex quinoline structures that have applications in pharmaceutical and material sciences (Sakurai et al., 2003).
Solvent Effects on Lipid Dynamics Methanol, a solvent associated with (2-Chloro-6-iodoquinolin-3-yl)methanol synthesis, has been studied for its effects on lipid dynamics in biological and synthetic membranes. This research is crucial for understanding the role of solvents in membrane protein studies (Nguyen et al., 2019).
Metal Ion-Selective Lariat Ethers Synthesis The synthesis and properties of chloroquinoline-substituted azacrown ethers, which are highly metal ion-selective, involve the use of (2-Chloro-6-iodoquinolin-3-yl)methanol derivatives. This research aids in the development of selective metal ion sensors and separation materials (Bordunov et al., 1996).
properties
IUPAC Name |
(2-chloro-6-iodoquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClINO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMUFHKRXOGGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1I)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-iodoquinolin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(3,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B1437054.png)
![6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol](/img/structure/B1437055.png)








![9,10-dihydroxy-5-methoxy-2H-pyrano[2,3,4-kl]xanthen-2-one](/img/structure/B1437070.png)

